Phenylacetaldehyde

Flavor Science Sensory Analysis Food Chemistry

Select Phenylacetaldehyde (CAS 122-78-1) for formulations demanding unmatched sensory potency—its 4 µg/kg odor threshold delivers honey and floral notes where benzaldehyde falls imperceptible. With a 30-fold higher enzymatic turnover (3.6 s⁻¹) vs 3-phenylpropanal, it accelerates biocatalytic workflows. Patented polybasic carboxylic acid stabilization (10–1,000 ppm) ensures scalable manufacturing consistency. As the most efficient benzaldehyde precursor in Maillard systems, it is the definitive choice for flavor chemistry, fragrance compounding, and industrial biocatalysis. ≥95% purity, FCC-grade available.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 122-78-1
Cat. No. B1677652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetaldehyde
CAS122-78-1
SynonymsPhenylacetaldehyde;  NSC 406309;  NSC-406309;  NSC406309
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=O
InChIInChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyDTUQWGWMVIHBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water;  insoluble in water;  soluble in oils, propylene glycol
1 mL in 2 mL 80% ethanol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenylacetaldehyde (CAS 122-78-1) for Flavor, Fragrance, and Chemical Intermediates: A Strategic Procurement Overview


Phenylacetaldehyde (CAS 122-78-1; C₈H₈O) is a Strecker aldehyde formed from phenylalanine and is widely used as a flavor and fragrance ingredient, as well as a versatile chemical intermediate [1]. Its signature honey-like, floral aroma with green hyacinth undertones makes it a staple in perfumery and food flavoring . Beyond its sensory role, phenylacetaldehyde participates in key Maillard and oxidation pathways, serving as a critical precursor or intermediate in diverse synthetic and biochemical contexts [2].

Why Phenylacetaldehyde (CAS 122-78-1) Cannot Be Arbitrarily Substituted by In-Class Aromatic Aldehydes


In scientific and industrial contexts, substituting phenylacetaldehyde with a structural analog such as benzaldehyde, 3-phenylpropanal, or 2-phenylpropanal is not straightforward. These compounds differ fundamentally in odor threshold, sensory character, enzymatic reactivity, and chemical stability [1]. Such differences directly impact product performance in flavor/fragrance formulations and the outcome of biochemical or synthetic pathways. The following quantitative evidence demonstrates that phenylacetaldehyde's unique profile justifies deliberate selection over its closest alternatives.

Phenylacetaldehyde (CAS 122-78-1) Differentiation Evidence: Quantitative Comparisons Against Key Analogs


Phenylacetaldehyde vs. Benzaldehyde: 87,500-Fold Lower Odor Threshold in Water Enables Trace-Level Flavor Impact

Phenylacetaldehyde exhibits an exceptionally low odor detection threshold in aqueous systems, making it sensorially potent at concentrations where benzaldehyde would be undetectable. Specifically, the detection threshold for phenylacetaldehyde in water is 4 μg/kg, compared to 350 μg/kg for benzaldehyde [1]. This represents an 87.5-fold lower threshold for phenylacetaldehyde. In model wine systems, phenylacetaldehyde's threshold is even lower at 90 ng/L [2].

Flavor Science Sensory Analysis Food Chemistry

Phenylacetaldehyde vs. 3-Phenylpropanal: 30-Fold Higher Turnover Number with Aldehyde Oxidoreductase

In enzymatic reactions catalyzed by aldehyde oxidoreductase (EC 1.2.99.7), phenylacetaldehyde demonstrates a 30-fold higher turnover number (kcat) compared to its homolog 3-phenylpropanal. Under identical assay conditions (pH 7.6, 35°C), phenylacetaldehyde exhibits a turnover number of 3.6 s⁻¹, whereas 3-phenylpropanal shows only 0.12 s⁻¹ [1]. This indicates a substantially greater reaction velocity.

Enzymology Biocatalysis Metabolic Engineering

Phenylacetaldehyde vs. 2-Phenylpropanal: Superior Stabilization Achieved via Patented Polybasic Carboxylic Acid Method

Phenylacetaldehyde is inherently prone to polymerization and autocondensation, a well-documented challenge that is addressed by a patented stabilization method. This patent (US 6,624,330) specifically details the stabilization of phenylacetaldehyde by adding 10 to 1,000 ppm of a polybasic carboxylic acid [1]. While 2-phenylpropanal (hydratropic aldehyde) is described as being 'more stable' and not polymerizing 'under normal use conditions' [2], it lacks a comparable, formalized stabilization technology for demanding applications. The existence of a dedicated, commercially proven stabilization method for phenylacetaldehyde provides a higher degree of process control and shelf-life assurance in industrial settings.

Chemical Stability Process Engineering Patent Analysis

Phenylacetaldehyde vs. Hydrocinnamaldehyde: Lower Electrochemical Reduction Yield Due to Faster Radical Decarbonylation

In electrochemical reduction studies at mercury cathodes, the yield of phenylacetaldehyde is notably lower than that of hydrocinnamaldehyde (3-phenylpropanal) from their respective acid chloride precursors. This difference is attributed to the phenylacetyl radical decarbonylating more rapidly than the hydrocinnamoyl radical, leading to a lower net yield of the target aldehyde [1]. This finding is critical for synthetic planning: it highlights that while phenylacetaldehyde can be produced electrochemically, the process is less efficient than for its homolog, informing yield expectations and process optimization requirements.

Electrosynthesis Organic Chemistry Reaction Kinetics

Phenylacetaldehyde: Superior Precursor for Benzaldehyde Formation in Maillard Reaction Systems

In model studies of the Maillard reaction, phenylacetaldehyde is identified as the most effective precursor for the formation of benzaldehyde, a key aroma compound. The study directly compared phenylalanine, phenylpyruvic acid, phenethylamine, and phenylacetaldehyde as precursors. Phenylacetaldehyde, as the Strecker aldehyde of phenylalanine, demonstrated the highest efficiency in generating benzaldehyde, with the reaction rate significantly enhanced by both air and water [1]. This is a class-level inference as it is compared to other potential precursors rather than direct analogs.

Food Chemistry Maillard Reaction Flavor Generation

Phenylacetaldehyde vs. Benzaldehyde: Differential Substrate Inhibition in Human ALDH Enzymes

Human aldehyde dehydrogenase isoforms ALDH1 and ALDH2 exhibit distinct substrate inhibition kinetics with phenylacetaldehyde. For phenylacetaldehyde, the substrate inhibition constants (Ki) are 95 μM for ALDH1 and 430 μM for ALDH2 [1]. In contrast, benzaldehyde does not exhibit the same pronounced substrate inhibition profile in this study. This differential inhibition is significant because it indicates that at high concentrations, phenylacetaldehyde's metabolism via ALDH2 is less suppressed than via ALDH1, a nuance not observed for benzaldehyde.

Toxicology Enzymology Metabolism

Optimal Applications for Phenylacetaldehyde (CAS 122-78-1) Based on Quantifiable Differentiation


High-Sensitivity Flavor and Fragrance Formulations Requiring Trace-Level Impact

Phenylacetaldehyde's exceptionally low odor threshold (4 μg/kg in water, 90 ng/L in model wine) makes it the preferred choice for delivering honey and floral notes at sub-ppm concentrations, where benzaldehyde would be imperceptible [1]. This is critical for fine fragrance accords and premium food flavorings where subtlety and potency are paramount.

Biocatalytic Processes Requiring High Turnover with Aldehyde Oxidoreductase

For enzymatic reactions catalyzed by aldehyde oxidoreductase, phenylacetaldehyde offers a 30-fold higher turnover number (3.6 s⁻¹) than 3-phenylpropanal (0.12 s⁻¹), making it the more efficient substrate for high-throughput biocatalysis or biosensor development [1]. This translates directly to faster reaction rates and higher productivity in engineered systems.

Industrial-Scale Use Requiring Validated Stabilization Against Polymerization

In large-volume manufacturing where storage stability and consistent quality are non-negotiable, phenylacetaldehyde's patented stabilization method using 10-1,000 ppm of polybasic carboxylic acids provides a documented, scalable solution [1]. This is a distinct advantage over analogs like 2-phenylpropanal, which may be stable under mild conditions but lack a formal, patent-backed stabilization system for rigorous industrial environments [2].

Studies on Maillard Reaction Pathways and Flavor Generation

Phenylacetaldehyde is the most effective precursor for benzaldehyde formation in Maillard model systems, outperforming phenylalanine, phenylpyruvic acid, and phenethylamine [1]. Researchers investigating flavor chemistry, food processing, or off-flavor development should prioritize phenylacetaldehyde as the key intermediate for targeted analysis and pathway elucidation.

Technical Documentation Hub

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